molecular formula C26H44N2O2 B465917 N,N,N',N'-tetracyclohexylethanediamide

N,N,N',N'-tetracyclohexylethanediamide

Cat. No.: B465917
M. Wt: 416.6g/mol
InChI Key: UXTGMKBCSMPCGX-UHFFFAOYSA-N
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Description

N,N,N',N'-Tetracyclohexylethanediamide (IUPAC name: 1,2-Ethanediamine, N1,N1,N2,N2-tetracyclohexyl) is a diamide derivative characterized by four cyclohexyl groups attached to the nitrogen atoms of an ethanediamine backbone. Its molecular formula is C26H48N2, with an InChIKey of LJVHUNUMQUEARE-UHFFFAOYSA-N .

Properties

Molecular Formula

C26H44N2O2

Molecular Weight

416.6g/mol

IUPAC Name

N,N,N',N'-tetracyclohexyloxamide

InChI

InChI=1S/C26H44N2O2/c29-25(27(21-13-5-1-6-14-21)22-15-7-2-8-16-22)26(30)28(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h21-24H,1-20H2

InChI Key

UXTGMKBCSMPCGX-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C(=O)N(C3CCCCC3)C4CCCCC4

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C(=O)N(C3CCCCC3)C4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetracyclohexyloxamide typically involves the reaction of oxalyl chloride with cyclohexylamine. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{(COCl)2 + 2 (C_6H{11}NH_2) \rightarrow (C_6H_{11}NHCO)_2} ]

Industrial Production Methods: In an industrial setting, the production of N,N,N’,N’-Tetracyclohexyloxamide may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:

    Reactant Preparation: Ensuring high purity of oxalyl chloride and cyclohexylamine.

    Reaction: Conducting the reaction under controlled temperature and pressure conditions.

    Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N,N,N’,N’-Tetracyclohexyloxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxamides.

    Reduction: Reduction reactions can convert the oxamide groups into amine groups.

    Substitution: The cyclohexyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides, while reduction can produce amines.

Scientific Research Applications

N,N,N’,N’-Tetracyclohexyloxamide has several applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific mechanical and chemical properties.

Mechanism of Action

The mechanism by which N,N,N’,N’-Tetracyclohexyloxamide exerts its effects involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The table below compares N,N,N',N'-tetracyclohexylethanediamide with analogous diamides/diamines differing in substituent groups:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound C26H48N2 Cyclohexyl (4×) 388.68 High hydrophobicity, steric bulk; potential use in catalysis or polymer matrices.
N,N,N',N'-Tetraethylethylenediamine C10H24N2 Ethyl (4×) 172.31 Lower steric hindrance; used as a ligand in coordination chemistry.
N,N,N',N'-Tetramethylethanediamide C6H12N2O2 Methyl (4×) 144.17 High polarity; common in organic synthesis and solvent systems.
N,N,N',N'-Tetrabutylpentanediamide C21H42N2O2 Butyl (4×) 354.58 Moderate solubility in non-polar solvents; used in extraction processes.
Key Observations:
  • Hydrophobicity: The cyclohexyl derivative exhibits lower solubility in polar solvents (e.g., water, methanol) compared to methyl or ethyl analogs, aligning with trends in alkyl chain length and branching .
  • Applications : Smaller substituents (e.g., methyl or ethyl) are preferred in catalysis or chelation (e.g., EDTA derivatives ), while bulkier groups may enhance thermal stability in polymers .

Functional Comparisons

  • Thermal Stability: Cyclohexyl groups enhance thermal resistance compared to linear alkyl chains, making the compound a candidate for high-temperature polymer applications (e.g., polyimides, as seen in phthalimide-based monomers ).

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